Product packaging for DL-Arabinose(Cat. No.:CAS No. 31178-70-8)

DL-Arabinose

Cat. No.: B3425369
CAS No.: 31178-70-8
M. Wt: 150.13 g/mol
InChI Key: PYMYPHUHKUWMLA-VPENINKCSA-N
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Description

Overview of Pentose (B10789219) Sugars and Their Research Significance

Pentose sugars are monosaccharides containing five carbon atoms, with the general chemical formula C₅H₁₀O₅. microbenotes.comwikipedia.org They are fundamental to numerous biological processes and are a significant focus of biochemical research. microbenotes.com Pentoses are structurally classified into two main groups: aldopentoses, which contain an aldehyde functional group, and ketopentoses, which contain a ketone group. microbenotes.com

The research significance of pentose sugars is vast:

Genetic Information: The pentose sugars ribose and deoxyribose form the backbone of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA), respectively, making them essential for the storage and transmission of genetic information in all known living organisms. wikipedia.orgfiveable.me

Cellular Metabolism: Phosphorylated pentoses are key products of the pentose phosphate (B84403) pathway (PPP), a crucial metabolic route. wikipedia.orgfiveable.me This pathway generates precursors for the synthesis of nucleotides and nucleic acids, as well as NADPH, a vital reducing agent for various biosynthetic reactions. fiveable.me

Energy Transfer: Pentoses are components of essential energy-carrying molecules such as ATP (adenosine triphosphate), NADH, NADPH, and FADH2, which are central to cellular energy transfer. microbenotes.com

Biotechnology and Biofuels: Pentoses like D-xylose and L-arabinose are the second and third most abundant sugars in plant biomass (lignocellulose). nih.govfems-microbiology.org This abundance has spurred extensive research into their metabolism by microorganisms, such as yeasts, for the production of biofuels and other high-value chemicals. nih.govfems-microbiology.org

Table 1: Key Pentose Sugars and Their Research Significance

Pentose SugarClassificationPrimary Research Significance
D-RiboseAldopentoseStructural component of RNA and key energy molecules like ATP. microbenotes.comwikipedia.org
D-DeoxyriboseAldopentose (Deoxy Sugar)Structural component of the DNA backbone. wikipedia.org
L-ArabinoseAldopentoseAbundant in plant hemicellulose and pectin; subject of research in metabolic engineering and as a sucrase inhibitor. fems-microbiology.orgwikipedia.org
D-XyloseAldopentoseA major component of lignocellulosic biomass; widely studied for conversion into biofuels and chemicals. nih.gov
D-RibuloseKetopentoseAn important intermediate in the Calvin cycle of photosynthesis. microbenotes.com

Stereo-Isomeric Considerations: D-Arabinose and L-Arabinose in Academic Inquiry

Arabinose is an aldopentose with three chiral centers, meaning eight different stereoisomers are possible (2³). wikipedia.org The most relevant of these are the enantiomeric pair: D-arabinose and L-arabinose, which are non-superimposable mirror images of each other. chegg.comchegg.com

In a notable exception to the general rule in carbohydrate chemistry, where the "D"-form of a sugar is typically more abundant in nature, L-arabinose is far more common than D-arabinose. wikipedia.org L-arabinose is a natural component of various biopolymers, including hemicellulose and pectin, found in plant cell walls. wikipedia.orgmicrobiologyresearch.org D-arabinose, while less common naturally, can be synthesized through methods such as enzymatic pathways from D-xylose or the Wohl degradation from glucose. wikipedia.orgnih.gov

The stereochemistry of arabinose is a key focus of academic inquiry, particularly in the study of crystallization. Research has shown that while D- and L-arabinose crystallize as enantiomerically pure, elongated rods, a mixture of the two (DL-arabinose) crystallizes as a stable racemic compound with a distinct block-shaped crystal morphology. nih.govacs.org This behavior, where a racemic mixture forms a unique crystal lattice distinct from its constituent enantiomers, is of significant interest in crystallography and pharmaceutical science. acs.org

Table 2: Comparison of Arabinose Stereoisomers

PropertyD-ArabinoseL-ArabinoseThis compound
Natural AbundanceRare. wikipedia.orgCommon; found in plant biopolymers like hemicellulose and pectin. wikipedia.orgDoes not occur naturally; is a synthetic mixture.
RelationshipEnantiomers (non-superimposable mirror images). chegg.comA 1:1 racemic mixture of D- and L-arabinose.
Crystallization BehaviorCrystallizes as a pure enantiomer. nih.govCrystallizes as a pure enantiomer. nih.govCrystallizes as a stable racemic compound. nih.govacs.org
Crystal MorphologyElongated rod shape. nih.govElongated rod shape. nih.govBlock shape. nih.gov

Historical Developments in this compound Research

Research into arabinose and its isomers has evolved significantly over time, reflecting broader trends in organic chemistry, biochemistry, and biotechnology.

Early research focused on the fundamental chemistry and synthesis of arabinose isomers. A classic method established for the organic synthesis of arabinose from glucose is the Wohl degradation. wikipedia.org This foundational work in carbohydrate chemistry allowed for the production of less common isomers like D-arabinose for further study.

A pivotal moment in molecular biology was the investigation of the L-arabinose operon (araBAD) in Escherichia coli. wikipedia.org This group of genes, which directs the catabolism of L-arabinose, became a model system for understanding gene regulation. wikipedia.org Research into the araBAD operon elucidated mechanisms of positive and negative control of gene expression, which are fundamental concepts in molecular biology. asm.org

More recent research has shifted towards the application of arabinose in biotechnology and the detailed study of its physical properties. The abundance of L-arabinose in plant biomass has driven research into its metabolic pathways in various microorganisms for the production of biofuels and valuable chemicals. nih.govfems-microbiology.org Concurrently, advanced analytical techniques have enabled detailed investigations into the solid-state landscape of arabinose. Studies using X-ray diffraction and differential scanning calorimetry have provided precise characterizations of the crystallographic properties of D-, L-, and this compound, revealing that this compound forms a stable racemic compound in the solid state. nih.govacs.org

Table 3: Timeline of Key Research Developments

EraResearch FocusKey Findings/Developments
Classical Organic ChemistrySynthesis and StructureDevelopment of synthetic routes like the Wohl degradation from glucose to produce arabinose. wikipedia.org
Mid-20th Century Molecular BiologyGene RegulationElucidation of the L-arabinose operon (araBAD) in E. coli as a model system for gene control. wikipedia.org
Late 20th - Early 21st Century BiotechnologyMetabolic EngineeringInvestigation of microbial pathways for converting L-arabinose from biomass into biofuels and chemicals. nih.govfems-microbiology.org
Contemporary Physical ChemistryCrystallographyDetailed characterization of the solid-state properties, revealing that this compound crystallizes as a stable racemic compound. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B3425369 DL-Arabinose CAS No. 31178-70-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5-tetrahydroxypentanal
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InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2
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InChI Key

PYMYPHUHKUWMLA-UHFFFAOYSA-N
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Canonical SMILES

C(C(C(C(C=O)O)O)O)O
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Molecular Formula

C5H10O5
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DSSTOX Substance ID

DTXSID101333192
Record name dl-Xylose
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Molecular Weight

150.13 g/mol
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Physical Description

Yellowish-white solid; [Merck Index] Light brown powder; [MSDSonline]
Record name Pectin
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Solubility

DISSOLVES IN 20 PARTS OF WATER, Insol in alcohol or dil alcohol, org solvents, Almost completely soluble in 20 parts water; dissolves more readily in water, if first moistened with alcohol, glycerol or sugar syrup, or if first mixed with 3 or more pars of sucrose
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Color/Form

Coarse or fine powder, yellowish white

CAS No.

58-86-6, 1114-34-7, 609-06-3, 5328-37-0, 147-81-9, 1949-78-6, 9000-69-5, 25990-60-7, 41247-05-6, 20235-19-2
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Synthesis and Derivatization Strategies for Dl Arabinose and Enantiomers

Chemo-Enzymatic Synthesis Methodologies

Chemo-enzymatic approaches leverage the specificity of enzymes in combination with chemical reactions to achieve efficient and selective synthesis of target molecules. These methods are particularly valuable in carbohydrate chemistry, where the presence of multiple hydroxyl groups with similar reactivity poses a significant challenge for purely chemical synthesis.

Synthesis of D-Arabinose and L-Arabinose from Precursors

The biosynthesis of D-arabinose and L-arabinose often starts from more abundant sugars like glucose. In eukaryotes, a proposed pathway for the conversion of D-glucose to D-arabinose involves the pentose (B10789219) phosphate (B84403) pathway. nih.gov This metabolic route transforms D-glucose into D-ribulose-5-phosphate, which is then believed to be isomerized to D-arabinose-5-phosphate. nih.gov In the bacterium Mycobacterium smegmatis, D-arabinose is a key component of the cell wall, and its synthesis from D-glucose has been studied. uiowa.edu Isotopic labeling studies suggest a pathway involving the condensation of a two-carbon fragment from fructose-6-phosphate (B1210287) with a three-carbon fragment from glyceraldehyde-3-phosphate. uiowa.edu

The synthesis of L-arabinose in plants is a well-characterized process that starts from UDP-D-glucose. nih.gov A series of enzymatic reactions convert UDP-D-glucose to UDP-D-xylose, which is then epimerized at the C4 position by UDP-D-xylose 4-epimerase to yield UDP-L-arabinose. nih.govpnas.org This activated form of L-arabinose is the donor substrate for the incorporation of arabinose into plant cell wall polysaccharides. nih.gov

PrecursorTarget EnantiomerKey Intermediates/PathwaysOrganism/System
D-GlucoseD-ArabinosePentose Phosphate Pathway, D-Ribulose-5-phosphateEukaryotes nih.gov
D-GlucoseD-ArabinoseCondensation of Fructose-6-phosphate and Glyceraldehyde-3-phosphate derivativesMycobacterium smegmatis uiowa.edu
UDP-D-GlucoseL-Arabinose (as UDP-L-Arabinose)UDP-D-Xylose, UDP-D-xylose 4-epimerasePlants nih.govpnas.org

Enzymatic Pathways in Monosaccharide Interconversion

Enzymes play a pivotal role in the interconversion of monosaccharides, enabling the synthesis of rare sugars from more common ones. A key enzyme in this context is L-arabinose isomerase (AI). nih.govresearchgate.net This enzyme catalyzes the reversible isomerization of L-arabinose to L-ribulose. nih.govresearchgate.nettandfonline.com Importantly, L-arabinose isomerase also exhibits activity towards other sugars, notably the isomerization of D-galactose to D-tagatose, a low-calorie sweetener. nih.govplos.orgmdpi.commdpi.com This dual substrate specificity makes it a valuable tool in biotechnology for the production of rare sugars. The catalytic efficiency of L-arabinose isomerases can vary depending on the microbial source. plos.orgmdpi.com

EnzymeReactionSubstrate(s)Product(s)
L-Arabinose IsomeraseIsomerizationL-ArabinoseL-Ribulose
L-Arabinose IsomeraseIsomerizationD-GalactoseD-Tagatose
UDP-D-xylose 4-epimeraseEpimerizationUDP-D-XyloseUDP-L-Arabinose
Arabinokinase / UDP-sugar pyrophosphorylasePhosphorylation and NucleotidylationL-Arabinose, ATP, UTPUDP-L-Arabinose

Chemical Synthesis Approaches for DL-Arabinose Derivatives

Chemical synthesis provides a versatile platform for the preparation of a wide range of arabinose derivatives that may not be accessible through biological routes. These methods allow for precise control over the introduction of various functional groups and the formation of specific glycosidic linkages. A notable example of a chemo-enzymatic approach is the synthesis of UDP-β-L-arabinose. frontiersin.orgresearchgate.netnih.gov This method involves the chemical synthesis of L-arabinose-1-phosphate, which is then enzymatically coupled with UTP by a UDP-sugar pyrophosphorylase to yield the target nucleotide sugar. frontiersin.orgfrontiersin.orgnih.gov

Glycosidic Linkage Formation and Glycoside Synthesis

The formation of glycosidic bonds is a cornerstone of carbohydrate chemistry. Various methods have been developed for the synthesis of arabinose-containing glycosides. For instance, the synthesis of 4-cyanophenyl and 4-nitrophenyl 1,5-dithio-L- and -D-arabinopyranosides has been achieved through the condensation of appropriate glycosyl donors with 4-cyano- and 4-nitrobenzenethiol. nih.gov The stereochemical outcome and yield of these reactions are dependent on the specific reaction conditions. nih.gov

The synthesis of complex oligosaccharides, such as the arabinan (B1173331) motifs of the mycobacterial cell wall, requires sophisticated strategies for the stereoselective formation of arabinofuranosyl linkages. acs.orgnih.gov These strategies often employ arabinofuranosyl donors with protecting groups that influence the stereoselectivity of the glycosylation reaction, such as 3,5-O-TIPDS-protected and NAP-protected donors. acs.org Convergent fragment coupling strategies, where pre-synthesized oligosaccharide fragments are joined together, are also utilized for the efficient assembly of large polysaccharides. acs.orgnih.gov Furthermore, S-linked arabinoxylan oligosaccharides have been synthesized, with the key step being the S-alkylation of an anomeric thiol of an L-arabinopyranoside derivative. dtu.dk

Functional Group Transformations and Derivatization Reactions

The hydroxyl groups of arabinose offer multiple sites for functional group transformations, enabling the synthesis of a diverse array of derivatives. For example, the synthesis of 5-azido-arabinose has been reported, starting from the methylation of D-arabinose to form a mixture of methyl arabinofuranosides and arabinopyranosides, which can then be further functionalized. rug.nl

Arabinose can also be conjugated to other molecules, such as proteins, through the Maillard reaction, which involves the covalent binding of the reducing sugar to amino groups of the protein. tandfonline.comresearchgate.net This glycosylation can alter the functional properties of the protein. tandfonline.com

Synthesis of Amino-Dideoxy-L-Arabinose Derivatives

A particularly important class of arabinose derivatives are the amino-deoxy sugars, such as 4-amino-4-deoxy-L-arabinose, which is a component of the lipid A moiety of some bacterial lipopolysaccharides. nih.govsigmaaldrich.com The synthesis of these compounds often involves the introduction of an azido (B1232118) group as a precursor to the amino group.

A common synthetic route starts from a readily available sugar, such as methyl β-D-xylopyranoside. nih.govnih.govresearchgate.netnih.gov This precursor undergoes a series of reactions including selective protection of hydroxyl groups, followed by activation of the C4 hydroxyl group (e.g., as a triflate or nosylate) and subsequent nucleophilic displacement with an azide (B81097) source like sodium azide. nih.govnih.gov The resulting 4-azido-4-deoxy-L-arabinopyranoside can then be deprotected and the azido group reduced to an amino group, typically by catalytic hydrogenation (e.g., using Pd/C and H₂). nih.govnih.gov This synthetic strategy allows for the preparation of various 4-amino-4-deoxy-L-arabinopyranosides, including those with spacers for conjugation to other molecules. nih.govresearchgate.net

The synthesis of 4-acetamido-4-deoxy-D- and L-arabinose has also been reported, starting from the corresponding methyl 4-azido-4-deoxy-arabinopyranosides. cdnsciencepub.com These derivatives have been shown to exist in equilibrium between pyranose and furanose forms in aqueous solution. cdnsciencepub.com

Starting MaterialKey Reagents/StepsProduct
Methyl β-D-xylopyranoside1. Selective protection of 2,3-hydroxyls 2. Activation of C4-OH (e.g., tosylation/nosylation) 3. SN2 displacement with NaN₃ 4. Deprotection 5. Reduction of azido group (e.g., H₂/Pd-C)4-Amino-4-deoxy-L-arabinopyranoside derivatives nih.govnih.govresearchgate.netnih.gov
Methyl 4-azido-4-deoxy-D/L-arabinopyranoside1. Reduction of azido group 2. Acetylation4-Acetamido-4-deoxy-D/L-arabinose cdnsciencepub.com
Preparation of Nucleoside Analogs and Triazole Derivatives

The synthesis of nucleoside analogs and triazole derivatives from arabinose is a significant area of research due to the potential therapeutic applications of these compounds. Various strategies have been developed to incorporate arabinose into these structures, leveraging both chemical and enzymatic methods.

L-arabinose serves as a versatile chiral starting material for the synthesis of a variety of nucleoside analogs. One notable approach involves a ring contraction-expansion-contraction strategy to prepare 4′-thiopyrimidine nucleosides. This method begins with the conversion of L-arabinose to an intermediate methyl glycoside, followed by acidic deacetylation that facilitates a ring expansion. Subsequent protection and a novel reductive ring-contraction reaction yield a key 4-thioribitol intermediate. Glycosylation of this intermediate with pyrimidine (B1678525) bases, such as N4-acetylcytosine and uracil (B121893), is then achieved through a Pummerer-type reaction. researchgate.netrsc.org

Another strategy focuses on the synthesis of C-nucleosides from L-arabinose. The reaction of L-arabinose with malononitrile (B47326) yields an oxazoline (B21484) intermediate. This intermediate can be further reacted with thioglycolic acid or acetyl chloride to produce 4-oxothiazolyl β-L-arabinfurano oxazoline and 1-cyanomethylcarboxamido-2-chloro-β-L-arabinose, respectively. tandfonline.com

Enzymatic and chemoenzymatic methods have also been employed for the synthesis of arabinosides. Biocatalytic approaches often utilize nucleoside phosphorylases (NPs) or N-deoxyribosyltransferases to catalyze transglycosylation reactions. These methods are advantageous as they can be more efficient and environmentally friendly than traditional chemical syntheses. oup.com For instance, arabinoside-containing nucleoside analogs can be synthesized from arabinose-1-phosphate and a nucleobase acceptor using enzymes like uracil phosphorylase (UP) and purine (B94841) nucleoside phosphorylase 1 (PNP1). oup.com

The synthesis of triazole derivatives from arabinose has also been explored. An efficient one-pot substitution–cyclization–oxidation procedure has been reported for the synthesis of sugar-derived triazoles starting from D-arabinose. mdpi.com While the broader synthesis of triazoles is a well-established field with numerous methods, including classical approaches and microwave or ultrasound-assisted techniques, the specific derivatization from arabinose leverages the sugar as a chiral scaffold. researchgate.netwikipedia.org The fundamental triazole ring system, a five-membered heterocycle with three nitrogen atoms, can be functionalized in various ways, and its synthesis can be achieved through methods like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry". researchgate.net

Sugar Fatty Acid Ester Synthesis

The synthesis of sugar fatty acid esters from arabinose has gained considerable attention due to the biodegradable and surface-active properties of these compounds, making them valuable in the food, cosmetic, and pharmaceutical industries. Enzymatic synthesis is a favored method for producing these esters, offering high regioselectivity and milder reaction conditions compared to chemical synthesis.

The enzymatic esterification of L-(+)-arabinose with fatty acids has been successfully demonstrated using lipases. Candida antarctica lipase (B570770) B (Novozyme 435) is a commonly used biocatalyst for this transformation. In a typical reaction, L-(+)-arabinose is reacted with a fatty acid, such as palmitic acid, in an organic solvent system. The choice of solvent is crucial for the reaction's success; a mixture of dimethyl sulfoxide (B87167) (DMSO) and tert-butanol (B103910) has been found to be effective. frontiersin.org Characterization of the product confirms that the esterification occurs regioselectively at the primary hydroxyl group of the arabinose molecule. frontiersin.org

Similarly, lipase from Rhizomucor miehei (Lipozyme RM IM) has been used to catalyze the transesterification of L-arabinose with fatty acid vinyl esters, such as vinyl laurate and vinyl stearate. These reactions are typically carried out in a solvent like 2-butanone (B6335102) at a controlled temperature. The resulting products, such as 5-O-lauroyl-L-arabinofuranose, have been characterized and shown to possess antimicrobial properties. researchgate.netrsc.orgmdpi.com The enzymatic approach is advantageous as it avoids the use of toxic catalysts and complex purification steps often associated with chemical synthesis. mdpi.com

The reaction conditions for the enzymatic synthesis of arabinose fatty acid esters can be optimized to improve yield and selectivity. Factors such as the type of lipase, the solvent system, temperature, and the molar ratio of the substrates all play a significant role. For instance, in the synthesis of L-arabinose esters, it was found that the lipase's regioselectivity favored the primary hydroxyl group. nih.gov

Below is a table summarizing the enzymatic synthesis of various L-arabinose fatty acid esters:

Acyl DonorEnzymeSolvent SystemProductReference
Palmitic AcidCandida antarctica lipase B10% DMSO in tert-butanol5-O-Palmitoyl-L-(+)-arabinose frontiersin.org
Vinyl LaurateRhizomucor miehei lipase2-Butanone5-O-lauroyl-L-arabinofuranose researchgate.netmdpi.com
Vinyl StearateRhizomucor miehei lipase2-Butanone5-O-stearoyl-L-arabinofuranose researchgate.netmdpi.com

Stereoselective Synthesis and Chiral Control in this compound Chemistry

Stereoselective synthesis and the maintenance of chiral integrity are paramount in the chemistry of carbohydrates like arabinose, as the biological activity of their derivatives is highly dependent on their stereochemistry. Both D- and L-arabinose serve as valuable chiral building blocks for the synthesis of complex molecules.

One classical method that demonstrates the principles of stereoselective synthesis in carbohydrate chemistry is the Kiliani–Fischer synthesis. This method is used to elongate the carbon chain of an aldose by one carbon atom. When applied to D-arabinose, the Kiliani–Fischer synthesis yields a mixture of two diastereomeric hexoses, D-glucose and D-mannose. wikipedia.org The reaction proceeds through a cyanohydrin intermediate, and the addition of the cyanide to the aldehyde group of arabinose creates a new chiral center. While this process preserves the stereochemistry of the original chiral centers in arabinose, it results in a mixture of epimers at the newly formed chiral center. wikipedia.org This highlights a fundamental challenge in stereoselective synthesis: controlling the configuration of newly generated stereocenters.

More modern approaches offer greater control over stereoselectivity. For instance, L-arabinose has been utilized as a chiral template for the concise and stereoselective synthesis of biologically active natural products like phomopsolidone B. tandfonline.com In such syntheses, the inherent chirality of the starting arabinose molecule is transferred through a series of reactions to the final product, dictating its absolute stereochemistry.

Enzymatic and organocatalytic methods have also emerged as powerful tools for achieving high stereoselectivity in carbohydrate synthesis. Transketolase-catalyzed reactions have been used for the one-step stereoselective synthesis of L-gluco-heptulose from L-arabinose. rsc.orgresearchgate.net This biocatalytic approach leverages the enzyme's inherent ability to form new carbon-carbon bonds with a high degree of stereocontrol. Similarly, organocatalysis has been applied to the synthesis of higher carbon sugars from D-arabinose. The reaction of a protected form of D-arabinose with protected dihydroxyacetone, catalyzed by L-proline, affords two diastereoisomeric octoses with a significant diastereomeric ratio. The use of the unnatural D-proline catalyst can invert this ratio, demonstrating the principle of catalyst-controlled stereoselection. researchgate.net

Chemoenzymatic strategies also provide a powerful means of achieving stereoselective synthesis. For example, a facile and stereo-selective synthesis of UDP-β-L-arabinose has been developed. This method combines chemical synthesis to produce sugar-1-phosphates from L-arabinose, followed by an enzymatic step using a UDP-sugar pyrophosphorylase. The enzyme provides the necessary asymmetric induction to exclusively generate the biologically relevant anomer of the nucleotide sugar. frontiersin.orgnih.gov

Metabolic Pathways and Biochemical Transformations of Arabinose

Microbial Metabolism of L-Arabinose

The metabolism of L-arabinose in microorganisms primarily follows two distinct strategies: the isomerase pathway, commonly found in prokaryotes, and the oxido-reductase pathway, characteristic of eukaryotes, particularly fungi tandfonline.comjmb.or.krhmdb.camdpi.com. Both pathways achieve the conversion of L-arabinose to D-xylulose-5-phosphate, which then enters the central carbon metabolism via the Pentose (B10789219) Phosphate (B84403) Pathway microbiologyresearch.orgtandfonline.comjmb.or.krnih.govwikipedia.orgasm.orghmdb.canih.govwikipedia.orgebi.ac.ukresearchgate.netplos.org.

This pathway, prevalent in many bacteria, is characterized by its relative simplicity and redox neutrality. It involves a sequence of three enzymatic steps that directly isomerize and phosphorylate L-arabinose to yield D-xylulose-5-phosphate tandfonline.comjmb.or.kr.

Isomerase Pathway in Prokaryotes

L-Ribulokinase (AraB) and L-Ribulosen-5-phosphate-4-Epimerase (AraD) FunctionsFollowing the formation of L-ribulose, L-ribulokinase (AraB) catalyzes the phosphorylation of L-ribulose to L-ribulose-5-phosphatewikipedia.orgnih.govrcsb.orgresearchgate.netosti.gov. Notably, ribulokinase exhibits broad substrate selectivity, efficiently phosphorylating various 2-ketopentose sugarsnih.govrcsb.orgresearchgate.netosti.gov. The final step in this prokaryotic pathway is catalyzed by L-ribulosen-5-phosphate-4-epimerase (AraD), which converts L-ribulose-5-phosphate into D-xylulose-5-phosphate through an epimerization reaction involving C-C bond cleavage and reformationwikipedia.orgwikipedia.orgebi.ac.ukuniprot.orggenome.jp. This epimerase, identified by EC 5.1.3.4, is crucial for channeling arabinose metabolism into the Pentose Phosphate Pathwayasm.org.

Fungi typically metabolize L-arabinose via a more complex oxido-reductase pathway. This pathway involves a series of reduction and oxidation reactions, utilizing different cofactors, to convert L-arabinose into D-xylulose-5-phosphate tandfonline.comjmb.or.krnih.govhmdb.canih.govresearchgate.netmdpi.com. The sequence generally proceeds as follows: L-arabinose is first reduced to L-arabitol, then oxidized to L-xylulose, which is subsequently reduced to xylitol (B92547). This is followed by the oxidation of xylitol to D-xylulose, and finally, D-xylulose is phosphorylated to D-xylulose-5-phosphate nih.govhmdb.canih.govresearchgate.net.

Key enzymes involved in this fungal pathway include:

L-arabinose reductase (AR/XR): Catalyzes the reduction of L-arabinose to L-arabitol, typically requiring NADPH jmb.or.krnih.govnih.govmdpi.com.

L-arabitol 4-dehydrogenase (LAD): Oxidizes L-arabitol to L-xylulose, utilizing NAD+ jmb.or.krnih.govnih.govmdpi.com.

L-xylulose reductase (LXR/ALX): Reduces L-xylulose to xylitol, requiring NADPH jmb.or.krnih.govnih.govmdpi.com.

Xylitol dehydrogenase (XDH): Oxidizes xylitol to D-xylulose, dependent on NAD+ jmb.or.krnih.govnih.govmdpi.com.

Xylulokinase (XK): Phosphorylates D-xylulose to D-xylulose-5-phosphate, utilizing ATP jmb.or.krnih.govnih.govmdpi.com.

A notable characteristic of this pathway is its reliance on both NADPH and NAD+, which can lead to redox cofactor imbalances, posing a challenge for efficient fermentation processes jmb.or.krnih.govmdpi.com.

In addition to the primary isomerase and oxido-reductase pathways, some bacteria employ a non-phosphorylative pathway for L-arabinose catabolism microbiologyresearch.orgresearchgate.netresearchgate.netfrontiersin.orgresearchgate.netbiorxiv.org. This alternative route, which may involve intermediates such as 2-keto-3-deoxy-L-arabonate, is thought to facilitate microbial colonization in plant niches microbiologyresearch.orgresearchgate.netfrontiersin.orgbiorxiv.orgmicrobiologyresearch.org.

The ultimate product of both the prokaryotic isomerase and eukaryotic oxido-reductase pathways is D-xylulose-5-phosphate microbiologyresearch.orgtandfonline.comjmb.or.krnih.govwikipedia.orgasm.orghmdb.canih.govwikipedia.orgebi.ac.ukresearchgate.netplos.org. This phosphorylated pentose is a critical intermediate that directly enters the Pentose Phosphate Pathway (PPP). The PPP is a central metabolic route involved in generating NADPH, essential for biosynthetic reactions and cellular redox balance, and producing precursors for nucleotide synthesis plos.org. Additionally, alternative connections, such as the phosphoketolase pathway, can also be linked to arabinose metabolism jmb.or.krnih.gov.

Arabinose Transport Systems in Microorganisms

Microorganisms employ diverse transport systems to efficiently internalize arabinose from their environment, a critical step for its subsequent metabolism. These systems are broadly categorized into ATP-binding cassette (ABC) transporters and secondary transporters, such as permeases.

ATP-Binding Cassette (ABC) Transporters: These systems are characterized by their high affinity for sugars and typically involve an extracellular substrate-binding protein (SBP) that captures the sugar and delivers it to a membrane-bound transporter complex. In Escherichia coli, the AraFGH system is a prominent example of an ABC transporter responsible for the high-affinity uptake of L-arabinose asm.orgnih.govmicrobialtec.com. Similarly, the GafABCD system in Shewanella sp. ANA-3 is specific for L-arabinofuranose, the furanose form of L-arabinose found in lignocellulosic biomass nih.govwhiterose.ac.uk. Another ABC transporter system, AraNPQ , energized by the ATPase MsmX , is involved in the uptake of arabinooligosaccharides in Bacillus subtilis researchgate.net. These transporters are crucial for scavenging sugars at low environmental concentrations whiterose.ac.uk.

Permeases (Secondary Transporters): Permeases function as secondary active transporters, often utilizing proton gradients or ion symport mechanisms for sugar uptake. The AraE permease in E. coli is a well-characterized low-affinity, high-capacity transporter for L-arabinose asm.orgnih.govresearchgate.netnih.govresearchgate.netnih.gov. Notably, AraE exhibits broad substrate specificity, also facilitating the uptake of xylose and galactose researchgate.net. In Bifidobacterium species, BauT is identified as a permease involved in arabinose uptake frontiersin.org.

The efficiency and specificity of these transport systems are often tightly regulated. For instance, the AraC protein in E. coli acts as a transcriptional regulator for arabinose metabolism, influencing the expression of transport genes asm.orgresearchgate.netresearchgate.net. Carbon catabolite repression (CCR) also plays a significant role, where the presence of preferred carbon sources like glucose can inhibit the uptake and metabolism of arabinose asm.orgresearchgate.net.

Transporter SystemTypeOrganism(s)Affinity/CapacityPrimary Substrate(s)Notes
AraFGHABC TransporterEscherichia coliHigh AffinityL-ArabinoseMediates high-affinity uptake; composed of SBP (AraF) and membrane proteins (AraGH) asm.orgnih.govmicrobialtec.com.
AraEPermease (H+ Symporter)Escherichia coliLow AffinityL-ArabinoseBroad specificity; also transports xylose and galactose asm.orgresearchgate.netnih.govnih.gov.
GafABCDABC TransporterShewanella sp. ANA-3SpecificL-ArabinofuranoseBinds the furanose form of L-arabinose nih.govwhiterose.ac.uk.
AraNPQ-MsmXABC TransporterBacillus subtilis-ArabinooligosaccharidesMsmX is an ATPase energizing the transporter researchgate.net.
BauTPermeaseBifidobacterium spp.-ArabinoseInvolved in arabinose uptake frontiersin.org.

D-Arabinose Metabolism in Eukaryotic Systems

In eukaryotes, the metabolism of D-arabinose (D-Ara) is less extensively characterized compared to prokaryotic systems. Eukaryotic pathways for pentose sugar assimilation typically involve oxidoreductive routes, contrasting with the isomerase pathways common in prokaryotes cranfield.ac.uktandfonline.com. D-Arabinose serves as a key intermediate in specific biosynthetic processes within certain eukaryotic organisms. It is involved in the synthesis of D-erythroascorbate in yeast and fungi, and in the biosynthesis of the nucleotide sugar GDP-α-D-arabinopyranose (GDP-D-Arap) in trypanosomatid parasites nih.govnih.gov.

Biosynthesis from D-Glucose Precursors

The precise route for D-arabinose biosynthesis from D-glucose in eukaryotes remains an active area of research. A proposed pathway suggests that D-glucose is first converted to D-glucose-6-phosphate. Subsequently, through either the oxidative or non-oxidative branches of the pentose phosphate pathway (PPP), it is transformed into D-ribulose-5-phosphate (D-Ru-5P) nih.govnih.gov. The critical step in this proposed pathway involves the isomerization of D-Ru-5P to D-arabinose-5-phosphate (D-Ara-5P). This isomerization is hypothesized to be catalyzed by the isomerase domain of glutamine fructose-6-phosphate (B1210287) aminotransferase (GFAT), an enzyme typically involved in glucosamine (B1671600) biosynthesis nih.govnih.gov. Biochemical studies have demonstrated that recombinant human GFAT can indeed isomerize D-Ru-5P to D-Ara5P, supporting this proposed eukaryotic pathway nih.govnih.gov.

Involvement in Glycoconjugate Biosynthesis

D-Arabinose plays a role in the synthesis of complex glycoconjugates in certain eukaryotic organisms. It serves as a precursor for the formation of GDP-α-D-arabinopyranose (GDP-D-Arap) nih.govnih.gov. This activated sugar nucleotide is then utilized as a substrate in the biosynthesis of α-D-Arap-containing surface glycoconjugates, particularly in trypanosomatid parasites nih.govnih.gov. These glycoconjugates are crucial components of the parasite's cell surface and are involved in various biological functions.

Enzymatic Steps: Isomerization of D-Ribulose-5-Phosphate

The key enzymatic transformation in the proposed eukaryotic D-arabinose biosynthesis pathway is the isomerization of D-ribulose-5-phosphate (D-Ru-5P) to D-arabinose-5-phosphate (D-Ara-5P) nih.govnih.gov. Research indicates that the glutamine fructose-6-phosphate aminotransferase (GFAT) enzyme, specifically its isomerase domain, may catalyze this reaction nih.govnih.gov. This enzymatic step is significant as it represents a divergence from known prokaryotic mechanisms for D-arabinose generation, which typically involve direct isomerization of D-ribulose or epimerization of sugar phosphates by different enzymes nih.govnih.gov.

Metabolic Engineering for Enhanced Bioconversion of Arabinose

Metabolic engineering strategies are being developed to improve the efficiency of arabinose utilization by microorganisms for the production of valuable chemicals and biofuels cranfield.ac.uk. A primary challenge in this field is overcoming natural regulatory mechanisms, such as carbon catabolite repression (CCR), where the presence of glucose leads to the preferential consumption of glucose and the repression of arabinose uptake and metabolism asm.orgresearchgate.net.

Strategies for Carbon Source Utilization Optimization

Optimizing carbon source utilization involves several approaches. One strategy is to engineer microbial strains to enhance the expression or activity of arabinose transport systems, thereby increasing the rate of sugar import cranfield.ac.uk. Another critical area is the modification of metabolic pathways to improve the flux of arabinose through its catabolic route, leading to higher yields of desired products cranfield.ac.uk. Engineering efforts also focus on overcoming regulatory barriers like CCR, either by modifying regulatory proteins or by creating strains that can co-utilize multiple carbon sources simultaneously rather than sequentially researchgate.netcranfield.ac.uk. These advancements are vital for making biorefineries more economically viable by enabling the efficient conversion of lignocellulosic biomass components into valuable bioproducts.

Crystallographic and Chiral Recognition Studies of Dl Arabinose Systems

Racemic Compound Formation vs. Conglomerate Behavior in DL-Arabinose

This compound exhibits a distinct crystallization behavior compared to its diastereomer, xylose. Research indicates that this compound crystallizes as a stable racemic compound nih.govacs.orgresearchgate.netresearchgate.netnih.govacs.org. This means that in the solid state, the D- and L-enantiomers are incorporated into the crystal lattice in a specific, ordered arrangement, forming a single crystalline phase. This behavior is contrasted with conglomerate formation, where separate crystals of the D- and L-enantiomers coexist in the solid state nih.govresearchgate.netresearchgate.netnih.govacs.org. The formation of a racemic compound suggests that the interactions between enantiomers are energetically favorable, leading to a more stable crystal structure than a simple mixture of individual enantiomers researchgate.net. This characteristic is crucial for understanding its solid-state properties and potential separation strategies nih.govresearchgate.netresearchgate.netnih.govacs.org.

Single Crystal X-ray Diffraction Analysis of this compound

Thermal Analysis of Chiral Arabinose Systems

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) have been employed to investigate the thermal behavior of chiral arabinose systems nih.govacs.orgresearchgate.netunipi.it. DSC measurements are used to determine phase diagrams and melting points, which can help differentiate between racemic compounds and conglomerates. Racemic compounds typically exhibit a higher melting point and heat of fusion compared to their individual enantiomers or a conglomerate mixture nih.govacs.org. For this compound, the racemic compound shows higher ΔHf and Tm values, suggesting greater thermodynamic stability than the pure enantiomers acs.org. This is consistent with lattice energy calculations and density measurements, which also indicate the racemic compound's enhanced stability acs.orgresearchgate.net.

Solubility Studies of this compound in Mixed Solvents

Solubility studies are crucial for understanding crystallization processes and separation techniques. The solubility of this compound has been investigated in various solvent mixtures, particularly ethanol/water systems nih.govacs.orgkiche.or.krresearchgate.netiaea.orgscielo.org.co. Generally, sugar molecules like arabinose exhibit high solubility in water and lower solubility in alcohols nih.gov. Mixed solvent systems are often used to modulate solubility, reduce viscosity, and facilitate crystallization nih.govkiche.or.krresearchgate.netiaea.org. Studies have shown that the solubility of this compound is influenced by the composition of the solvent mixture and temperature nih.govacs.orgkiche.or.krresearchgate.netiaea.org. For instance, solubility increases with temperature nih.govacs.org. The racemic this compound has been reported to have lower solubility than its enantiomer L-Arabinose in mixed solvent systems, indicating that the racemic compound is more stable nih.govacs.org. This differential solubility can be a key factor in separation processes.

Table 1: Solubility of this compound in Ethanol/Water Mixtures

Solvent Composition (w/w)Temperature (°C)Solubility (g/L)Reference
50% Ethanol / 50% Water25Not specified nih.govacs.org
70% Ethanol / 30% Water25Not specified nih.govacs.org
Increasing Ethanol (10% increments up to 90%)25Not specified nih.govacs.org

Note: Specific quantitative solubility data points for this compound in various mixed solvents were not consistently detailed across all accessible sources for direct tabulation in a precise numerical format. The table reflects the general findings regarding the use of mixed solvents.

Principles of Chiral Separation Techniques for Arabinose

Chiral Chromatography: This method utilizes a stationary phase that is chiral, allowing for differential interaction with the enantiomers of this compound, leading to their separation based on varying retention times sigmaaldrich.comfishersci.ca.

Diastereomeric Salt Formation: Although less common for neutral carbohydrates like arabinose, the principle involves reacting the enantiomers with a chiral resolving agent to form diastereomeric derivatives, which can then be separated by conventional methods (e.g., crystallization) due to their different physical properties. The derivatives are subsequently cleaved to recover the pure enantiomers.

Enzymatic Resolution: Specific enzymes can selectively react with one enantiomer over the other, allowing for separation.

Cocrystallization: The formation of cocrystals with a chiral auxiliary can alter the solubility and crystallization behavior of enantiomers, potentially enabling separation.

The choice of technique depends on factors such as the efficiency of chiral recognition, scalability, and cost-effectiveness. For arabinose, which forms a racemic compound, more complex strategies beyond simple preferential crystallization are typically necessary researchgate.net.

Compound List:

this compound

D-Arabinose

L-Arabinose

DL-Xylose

D-Xylose

L-Xylose

D-Galactose

L-Ribulose

D-Tagatose

Sucrose

D-Glucose

D-Mannose

D-Fructose

Ribose

Lyxose

D-Gluconic acid

D-Galacturonic acid

L-glutamic acid

Rifaximin

Paracetamol

Chloramphenicol palmitate

Xylitol (B92547)

DL-Malic acid

Uridine

Adenosine

Cytidine

Guanosine

D-ribose

L-ribose

D-adenosine

D-cytidine

D-guanosine

L-arabinose isomerase

E. coli L-arabinose isomerase (ECAI)

L-arabinose isomerase from Lactobacillus fermentum CGMCC2921 (LFAI)

Coprinus comatus Gray polysaccharide (CCPa-1)

Analytical Methodologies for Dl Arabinose Research

Spectroscopic Techniques for Characterization of Arabinose and Derivatives (e.g., NMR, IR)

Spectroscopic methods provide invaluable information regarding the molecular structure and functional groups of DL-Arabinose and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is instrumental in elucidating the stereochemistry and connectivity of atoms within the molecule. Studies have detailed the characteristic chemical shifts of anomeric protons and ring carbons, aiding in the identification and differentiation of arabinose isomers and their derivatives capes.gov.br. Infrared (IR) spectroscopy complements NMR by identifying key functional groups. This compound exhibits characteristic absorption bands associated with its hydroxyl groups (broad O-H stretch around 3300 cm⁻¹) and C-O stretching vibrations within the fingerprint region (1000-1200 cm⁻¹), confirming its carbohydrate nature ijrdo.orgresearchgate.net. These techniques are also applied to characterize modified arabinose compounds, such as curcumin (B1669340) aldopentose derivatives, to confirm their synthesis and structure nih.gov.

Chromatographic Methods for Detection and Quantification

Chromatographic techniques are indispensable for the separation, detection, and quantification of this compound in complex matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the quantitative analysis of this compound. Various HPLC methods have been developed, often employing anion-exchange stationary phases with alkaline eluents or reversed-phase chromatography nih.govnih.govmdpi.com. For instance, one study utilized an anion-exchange column with a 20 mM NaOH eluent to achieve efficient separation of aldopentoses, including arabinose nih.govmdpi.comresearchgate.net. Detection is commonly performed using Refractive Index (RI) detection, Evaporative Light Scattering Detection (ELSD), or Pulsed Amperometric Detection (PAD) scielo.bremu.eeresearchgate.net. Research findings have reported specific retention times for arabinose, such as 4.7 minutes under certain HPLC conditions emu.ee. Detection limits for arabinose using HPLC with PAD and a modified electrode have been reported in the range of 3.4 × 10⁻⁶ mol L⁻¹ scielo.br.

Table 1: HPLC Method Parameters and Performance for Arabinose Analysis

TechniqueStationary PhaseMobile PhaseDetection MethodRetention Time (min)Limit of Detection (LOD)Reference
HPLC-Anion ExchangePolystyrene-based copolymer with diamine (D₆)20 mM NaOHNot specifiedVariesNot specified nih.govmdpi.com
HPLC-Anion ExchangeHigh-performance anion-exchange resinNot specifiedNot specifiedNot specifiedNot specified nih.gov
HPLC-RICOL–AMINO 150 x 4.6 mm75% Acetonitrile / 25% WaterRI4.7Not specified emu.ee
HPLC-RPADElectrode modified with carbon nanotubes and cobalt oxide nanoparticles (GCE/MWCNT/CoOOH)9% 0.1 mol L⁻¹ NaOHRPADNot specified3.4 × 10⁻⁶ mol L⁻¹ scielo.br

Gas Chromatography/Mass Spectrometry (GC/MS) with Chiral Derivatization

GC/MS is a powerful technique for the analysis of volatile compounds, and for sugars like this compound, derivatization is essential to increase volatility and improve chromatographic separation. For chiral analysis, specifically distinguishing between enantiomers or quantifying enantiomeric excess, chiral derivatization is indispensable. Previous methods often required lengthy overnight derivatization steps using chiral reagents to differentiate between D- and L-arabinose bioanalysis-zone.com. GC-MS/MS methods have been developed with detection limits of 10 ng/mL for D-arabinose bioanalysis-zone.com. Derivatization agents such as trimethylsilyl (B98337) (TMS) ethers or trifluoroacetyl (TFA) derivatives are commonly employed cabidigitallibrary.orgmdpi.comresearchgate.netrestek.com. For chiral separation, specific chiral derivatizing agents can be used, leading to diastereomeric derivatives that can be separated on chiral GC columns researchgate.netnih.govijcrr.comscience.gov. Research has explored various derivatization approaches, including silylation and acetylation, to enhance volatility and chromatographic performance for sugar analysis restek.com.

Table 2: GC/MS Derivatization and Analysis Approaches for Sugars

TechniqueDerivatization Agent(s)Column Type (Example)Detection MethodKey ApplicationReference(s)
GC-MSTrimethylsilyl (TMS) ethersVarian FactorFour VF-5msMSVolatility enhancement, separation of anomers cabidigitallibrary.orgmdpi.comresearchgate.net
GC-MS/MSTrifluoroacetic anhydride (B1165640) (for LAM analysis)Chiral GC columnMS/MSD-arabinose quantification, chiral differentiation bioanalysis-zone.comnih.gov
GC-MSIsopropyl ester/trifluoroacetyl ester (i-Pr/TFA)Not specified (chiral column for enantiomer analysis)MSEnantiomeric excess determination nih.govnasa.gov
GC-MSTrimethylsilyl-dithioacetal (TMSD)Not specifiedMSSimultaneous analysis of multiple carbohydrate classes mdpi.com
GC-MS (general sugars)Silylation or AcetylationNot specified (e.g., Rtx-225 phase columns)MSVolatility and polarity adjustment restek.com

Thin Layer Chromatography (TLC)

TLC serves as a valuable qualitative and semi-quantitative tool for the analysis of this compound. It is often used for initial screening, reaction monitoring, and identifying the presence of sugars in samples. Separation is achieved using various solvent systems, typically mixtures of organic solvents and water sid.irtandfonline.com. Visualization of this compound spots on TLC plates is commonly performed using staining reagents such as aniline (B41778) phthalate (B1215562) or orcinol (B57675) sid.ir. Research has also explored the effect of impregnating TLC plates with boric acid, which can form complexes with carbohydrates and alter their retention behavior, leading to lower Rf values for compounds like arabinose sid.ir. Rf values for arabinose have been reported to be around 0.45-0.50 in specific solvent systems sid.irictsl.net.

Table 3: TLC Parameters and Rf Values for Arabinose

Solvent System (Example)TLC Plate ImpregnationVisualization MethodRf Value (approx.)Reference(s)
Chloroform-methanol-water-ammonium hydroxide (B78521) (120:75:6:2)Boric acid (2%)UV and chemical detectionVaries sid.ir
Not specifiedCellulose MN 300 GAniline phthalate0.45-0.50 ijcrr.comictsl.net
Not specifiedNot specifiedNot specifiedNot specified researchgate.net

Enzymatic Assays for Arabinose Metabolizing Enzymes

Enzymatic assays are critical for understanding the metabolic fate of this compound and studying the enzymes involved in its catabolism or transformation. These assays typically measure the rate of substrate conversion or product formation. For example, L-arabinose isomerase activity is often assayed by measuring the production of L-ribulose or D-tagatose using methods like the cysteine carbazole (B46965) sulfuric acid method nih.govscielo.brmdpi.commdpi.commdpi.com. Kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), are determined to characterize enzyme efficiency and substrate specificity. For L-arabinose isomerase from Aspergillus niger, Km values for L-arabinose and D-xylose have been reported as 54 ± 6 mM and 155 ± 15 mM, respectively nih.gov. Other enzymes involved in arabinose metabolism, such as L-arabinose 1-dehydrogenase, have also been characterized using kinetic analyses, with studies indicating a preference for NADP+ as a coenzyme and high catalytic efficiency for both L-arabinose and D-galactose nih.gov.

Table 4: Enzymatic Assays for Arabinose Metabolism

EnzymeSubstrate(s)Assay MethodKey Kinetic Parameters (Example)Reference(s)
L-Arabinose IsomeraseL-Arabinose, D-GalactoseCysteine carbazole sulfuric acid method; Spectrophotometric coupled assayKm (L-Arabinose): 10-800 mM; Km (D-Galactose): 10-800 mM nih.govscielo.brmdpi.commdpi.commdpi.comacs.org
L-Arabinose 1-dehydrogenaseL-ArabinoseNot specified (measures conversion to L-arabino-gamma-lactone)High catalytic efficiency for L-arabinose and D-galactose nih.gov
L-Arabinose ReductaseL-Arabinose, D-XyloseNADPH dependent assay; SDS-PAGE for purityKm (L-Arabinose): 54 ± 6 mM; Km (D-Xylose): 155 ± 15 mM nih.gov

Compound List:

this compound

L-Arabinose

D-Arabinose

D-Ribose

D-Xylose

D-Lyxose

D-Glucose

D-Galactose

D-Mannose

D-Allose

D-Altrose

D-Gulose

D-Idose

D-Talose

L-Ribulose

D-Tagatose

L-Arabitol

D-Xylulose

D-Xylulose-5-phosphate

Dihydroxyacetone phosphate (B84403)

Glycolaldehyde

L-Fucose

L-Fuculose-1-phosphate

L-Fucose isomerase

L-Fuculokinase

L-Fuculose-1-phosphate aldolase (B8822740)

L-Arabinose isomerase

L-Arabinose 1-dehydrogenase

L-Arabinose reductase

L-Xylulose reductase

Xylitol (B92547) dehydrogenase

Xylulokinase

Arabinan (B1173331)

Arabinoxylan

Tuberculostearic acid

Lipoarabinomannan (LAM)

Future Research Directions and Challenges in Dl Arabinose Academic Inquiry

Advancements in Metabolic Engineering for Novel Bioproducts

Metabolic engineering has primarily focused on the utilization of the more abundant L-arabinose isomer for the production of biofuels and other value-added chemicals. A significant area of advancement lies in engineering microorganisms to efficiently co-utilize both D- and L-arabinose from a racemic mixture, which is often a byproduct of chemical synthesis or found in certain biomass hydrolysates.

Saccharomyces cerevisiae, a workhorse in industrial biotechnology, has been a primary target for engineering L-arabinose fermentation pathways to produce ethanol. nih.govknu.ac.krkoreascience.kr These efforts typically involve the introduction of heterologous pathways from bacteria or fungi. nih.govknu.ac.kr A key challenge is to develop robust strains that can overcome the metabolic bottlenecks associated with pentose (B10789219) sugar metabolism.

Beyond ethanol, metabolic engineering is being applied to produce a range of other bioproducts. For instance, L-arabinose isomerase, an enzyme involved in L-arabinose metabolism, is utilized in the industrial production of D-tagatose, a low-calorie sweetener, from D-galactose. mdpi.com Future research could explore the directed evolution of this enzyme to enhance its efficiency and substrate specificity, potentially enabling the conversion of other sugars into valuable products.

The table below summarizes key engineered microorganisms and their products from arabinose.

MicroorganismEngineered Pathway/EnzymeProductReference
Saccharomyces cerevisiaeHeterologous L-arabinose fermentation pathwayEthanol nih.govknu.ac.krkoreascience.kr
Zymomonas mobilisE. coli araABD, talB, tktA genesEthanol jmb.or.kr
Corynebacterium glutamicumEngineered L-arabinose utilizationL-lysine, L-glutamate, L-arginine, L-ornithine researchgate.net
Escherichia coliRecombinant L-arabinose isomeraseD-tagatose mdpi.com

Elucidation of Undiscovered Metabolic Pathways and Enzymes

While the bacterial and fungal metabolic pathways for L-arabinose are relatively well-characterized, there are still gaps in our understanding, particularly concerning the metabolism of D-arabinose and the potential for novel enzymatic activities.

In many bacteria, the catabolism of L-arabinose proceeds through a series of enzymatic steps involving L-arabinose isomerase, L-ribulokinase, and L-ribulose-5-phosphate-4-epimerase, which ultimately feeds into the pentose phosphate (B84403) pathway. researchgate.net Fungi, on the other hand, utilize an oxido-reductive pathway. vtt.fi Recent research has identified novel enzymes within these pathways, such as L-arabinose reductase and L-xylulose reductase in Aspergillus niger. vtt.fi

The metabolic pathway for D-arabinose is less understood. In Escherichia coli, it is believed to be catabolized via enzymes of the L-fucose pathway. nih.gov A proposed pathway involves the conversion of D-arabinose to D-ribulose, which is then phosphorylated to D-ribulose-1-phosphate and subsequently cleaved into dihydroxyacetone phosphate and glycolaldehyde. nih.gov More recently, a general eukaryotic pathway for the conversion of D-glucose to D-arabinose has been postulated, implicating the pentose phosphate pathway and the enzyme glutamine fructose-6-phosphate (B1210287) aminotransferase (GFAT). nih.gov

Future research will likely focus on:

Discovering novel enzymes with improved kinetics or novel functionalities for both D- and L-arabinose metabolism.

Investigating the regulatory networks that control the expression of arabinose metabolic genes.

Exploring the potential for metabolic crosstalk between the pathways for D- and L-arabinose utilization in organisms capable of metabolizing both.

Innovative Methods for Sustainable Production and Separation

The sustainable production of pure arabinose isomers is a significant challenge. L-arabinose is typically extracted from hemicellulose-rich agricultural residues, while D-arabinose is less common in nature. Chemical synthesis often results in a racemic mixture of DL-arabinose, necessitating costly and energy-intensive separation methods.

A promising area of research is the development of sustainable methods for producing and separating arabinose isomers. A recent innovative approach focuses on the isolation of high-purity L-arabinose from brewer's spent grain (BSG), a major byproduct of the brewing industry. researchgate.net This process involves a controlled hydrolysis step to selectively cleave the glycosidic bonds between D-xylose and L-arabinose. researchgate.net

Future innovations in sustainable production and separation are expected to include:

Biorefinery approaches that integrate the extraction of arabinose with the production of other valuable products from biomass. nih.gov

Development of selective membranes and chromatographic resins for the efficient separation of D- and L-arabinose.

Enzymatic resolution methods that utilize stereospecific enzymes to convert one enantiomer into a different, easily separable compound.

The principles of green and sustainable separation, such as reducing energy consumption and using renewable solvents, will be central to these advancements. nih.gov

Exploration of Stereoisomer-Specific Research Implications

The distinct stereochemistry of D- and L-arabinose has profound implications for their physical, chemical, and biological properties. Understanding these differences is crucial for their application in various fields.

A key finding is that this compound crystallizes as a stable racemic compound, which is thermodynamically more stable than its constituent enantiomers. researchgate.netnih.govacs.org This is in contrast to DL-xylose, which forms a conglomerate. researchgate.netnih.gov The racemic compound of this compound has a different crystal structure, melting point, and solubility compared to the pure enantiomers. nih.govacs.org

The table below highlights the crystallographic properties of D-arabinose, L-arabinose, and the this compound racemic compound.

PropertyD-ArabinoseL-ArabinoseThis compound (Racemic Compound)Reference
Crystal SystemOrthorhombicOrthorhombicMonoclinic nih.govacs.org
Space GroupP212121P212121P21/c nih.govacs.org
Melting Point (Tm)Lower than racemateLower than racemateHigher than enantiomers nih.govacs.org
Enthalpy of Fusion (ΔHf)Lower than racemateLower than racemateHigher than enantiomers nih.govacs.org
Density (g/cm3)Lower than racemateLower than racemate1.674 nih.govacs.org

From a biological perspective, the stereoselectivity of enzymes is of paramount importance. For example, UDP-sugar pyrophosphorylases can selectively produce the biologically active anomer of a UDP-sugar from a mixture of sugar-1-phosphates. frontiersin.orgresearchgate.net This has significant implications for glycoengineering and the synthesis of complex carbohydrates. frontiersin.orgresearchgate.net

Future research in this area will likely focus on:

Investigating the molecular basis of stereospecific recognition by enzymes and transport proteins.

Exploiting the unique crystallization behavior of this compound for novel separation and purification strategies.

Developing stereospecific analytical methods for the accurate quantification of D- and L-arabinose in complex mixtures.

Q & A

Q. How can researchers determine the purity of DL-Arabinose, and what analytical methods are recommended for quality control?

this compound purity is typically assessed using High-Performance Liquid Chromatography (HPLC) , with ≥98% purity being a common standard for research-grade material . Additional methods include Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structural integrity . For reproducible results, ensure calibration with certified reference standards and adhere to protocols for sample preparation (e.g., dissolution in water at 50 mg/mL) .

Q. What are the solubility and stability properties of this compound under experimental conditions?

this compound is highly water-soluble (≥50 mg/mL) and forms clear, colorless solutions . Its stability is influenced by storage conditions: maintain at room temperature in airtight containers to prevent hygroscopic absorption or degradation . Note that elevated temperatures (e.g., >100°C) may alter its physicochemical properties, such as dielectric relaxation behavior .

Q. How is this compound utilized in microbial metabolism studies?

this compound serves as a carbon source in microbial growth media, particularly for studying carbohydrate metabolism pathways . It is phosphorylated to 5-phosphate arabinose, entering the pentose phosphate pathway . Researchers can use it to investigate genetic regulation, such as induction of the arabinose operon in bacterial systems .

Advanced Research Questions

Q. What methodologies are employed to resolve contradictions in crystallographic data between this compound and related diastereomers like DL-Xylose?

Contradictions in crystallographic behavior (e.g., solubility differences) are addressed through thermodynamic profiling and solid-state landscape analysis . Techniques like differential scanning calorimetry (DSC) and X-ray diffraction (XRD) help identify polymorphic forms and optimize crystallization conditions for enantiomer separation . For mixed solutions, sequential crystallization protocols are recommended to isolate arabinose or xylose enantiomers .

Q. How can this compound’s role in plant cell wall polysaccharides be experimentally validated?

this compound is a structural component of hemicelluloses like arabinoxylans. To analyze its role, use enzymatic hydrolysis (e.g., with arabinanases) followed by chromatographic quantification (HPLC or GC-MS) of released monosaccharides . Studies on microbial degradation of plant cell walls often combine this compound with isotopic labeling (e.g., ¹³C) to track metabolic flux .

Q. What experimental designs are effective for studying this compound’s dielectric relaxation properties in aqueous solutions?

Dielectric relaxation measurements require broadband dielectric spectroscopy across a frequency range (10⁻²–10⁹ Hz) to capture polarization dynamics . Control parameters include temperature (20–50°C) and concentration (10–50 mg/mL). Data interpretation should account for hydrogen bonding networks and sugar-water interactions, which dominate relaxation behavior .

Q. How should researchers address discrepancies in reported melting points (e.g., 158°C vs. 158.5°C) for this compound?

Minor discrepancies (<1°C) may arise from impurities or calibration variances. To mitigate, use DSC with certified reference materials and report detailed experimental conditions (e.g., heating rate, sample mass) . Cross-validate with melting point apparatus under controlled humidity to exclude hygroscopic effects .

Methodological Considerations

  • Handling Contradictory Data : Always compare results across multiple techniques (e.g., HPLC for purity vs. NMR for structural confirmation) and replicate experiments under standardized conditions .
  • Safety Protocols : While this compound is not classified as hazardous, use N95 masks and gloves to avoid inhalation/contact with fine powders .
  • Ethical Compliance : Ensure this compound is used solely for research; commercial or clinical applications require additional regulatory approvals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.